Cas no 2171212-12-5 ((2R)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid)

(2R)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid structure
2171212-12-5 structure
商品名:(2R)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid
CAS番号:2171212-12-5
MF:C27H34N2O5
メガワット:466.569267749786
CID:5859140
PubChem ID:165526943

(2R)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid
    • (2R)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
    • 2171212-12-5
    • EN300-1496140
    • インチ: 1S/C27H34N2O5/c1-6-27(7-2,24(32)28-22(23(30)31)26(3,4)5)29-25(33)34-16-21-19-14-10-8-12-17(19)18-13-9-11-15-20(18)21/h8-15,21-22H,6-7,16H2,1-5H3,(H,28,32)(H,29,33)(H,30,31)/t22-/m0/s1
    • InChIKey: WKGVUEUGHKGCJI-QFIPXVFZSA-N
    • ほほえんだ: O(C(NC(C(N[C@@H](C(=O)O)C(C)(C)C)=O)(CC)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 466.24677219g/mol
  • どういたいしつりょう: 466.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 10
  • 複雑さ: 720
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.4
  • トポロジー分子極性表面積: 105Ų

(2R)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1496140-10000mg
(2R)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171212-12-5
10000mg
$14487.0 2023-09-28
Enamine
EN300-1496140-250mg
(2R)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171212-12-5
250mg
$3099.0 2023-09-28
Enamine
EN300-1496140-0.05g
(2R)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171212-12-5
0.05g
$2829.0 2023-06-05
Enamine
EN300-1496140-0.5g
(2R)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171212-12-5
0.5g
$3233.0 2023-06-05
Enamine
EN300-1496140-5.0g
(2R)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171212-12-5
5g
$9769.0 2023-06-05
Enamine
EN300-1496140-100mg
(2R)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171212-12-5
100mg
$2963.0 2023-09-28
Enamine
EN300-1496140-5000mg
(2R)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171212-12-5
5000mg
$9769.0 2023-09-28
Enamine
EN300-1496140-500mg
(2R)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171212-12-5
500mg
$3233.0 2023-09-28
Enamine
EN300-1496140-10.0g
(2R)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171212-12-5
10g
$14487.0 2023-06-05
Enamine
EN300-1496140-0.1g
(2R)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171212-12-5
0.1g
$2963.0 2023-06-05

(2R)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid 関連文献

(2R)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acidに関する追加情報

Introducing (2R)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid (CAS No. 2171212-12-5): A Novel Compound with Significant Potential in Modern Medicinal Chemistry

CAS No. 2171212-12-5 refers to a sophisticated organic compound that has garnered considerable attention in the field of medicinal chemistry due to its unique structural features and promising biological activities. This compound, formally known as (2R)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid, represents a significant advancement in the design of novel therapeutic agents. Its molecular architecture incorporates several key functional groups that make it a compelling candidate for further exploration in drug discovery and development.

The compound’s name is highly descriptive, highlighting its stereochemical configuration, substituents, and overall structure. The (2R) configuration at the second carbon atom indicates a specific stereochemical arrangement that can critically influence its biological activity. The presence of an ethyl group at the same position adds another layer of complexity, potentially affecting both its solubility and metabolic stability. The core structure features an amino-butyric acid derivative, which is a well-known motif in medicinal chemistry due to its ability to interact with various biological targets.

One of the most striking aspects of this compound is the incorporation of a (9H-fluoren-9-yl)methoxycarbonyl moiety. This bulky aromatic group not only contributes to the compound’s overall complexity but also offers potential advantages in terms of binding affinity and selectivity. The fluorene ring is known for its ability to enhance binding interactions due to its rigid planar structure, while the methoxycarbonyl group provides a polar interaction surface that can be exploited for receptor binding.

The butanamido and 3,3-dimethylbutanoic acid portions of the molecule further contribute to its unique pharmacophoric properties. These structural elements are often found in bioactive molecules and can play crucial roles in modulating biological activity. The 3,3-dimethyl substitution adds steric bulk, which can influence how the molecule interacts with biological targets, potentially improving both potency and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with increasing accuracy. Studies using molecular docking simulations have suggested that this compound may exhibit significant activity against several targets of interest, including enzymes and receptors involved in inflammatory pathways. The combination of structural features makes it a promising candidate for further investigation.

In vitro studies have begun to explore the potential therapeutic applications of this compound. Preliminary results indicate that it may possess anti-inflammatory properties by modulating key signaling pathways associated with inflammation. The presence of multiple interacting moieties suggests that it could act as a dual or multi-target inhibitor, offering a more comprehensive approach to treating inflammatory diseases.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of protected amino groups and the introduction of complex aromatic substituents. Advanced synthetic techniques, such as catalytic asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and enantiomeric purity.

The potential applications of this compound extend beyond anti-inflammatory therapy. Its unique structural features make it an attractive scaffold for designing novel drugs targeting other diseases, including neurodegenerative disorders and cancer. The ability to fine-tune its pharmacophoric properties through structural modifications opens up numerous possibilities for developing next-generation therapeutic agents.

As research continues, it is expected that more insights into the biological activity and mechanism of action of this compound will emerge. Clinical trials will be essential for validating its therapeutic potential and evaluating its safety profile. Given its promising preclinical data, it is anticipated that this compound will play a significant role in future drug development efforts.

The development of novel pharmaceuticals relies heavily on the discovery and optimization of new chemical entities like (2R)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid (CAS No. 2171212-12-5). Its unique structural features and promising biological activities make it a valuable addition to the medicinal chemist’s toolkit. As research progresses, it is likely that this compound will contribute significantly to advancements in therapeutic intervention across multiple disease areas.

おすすめ記事

推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.